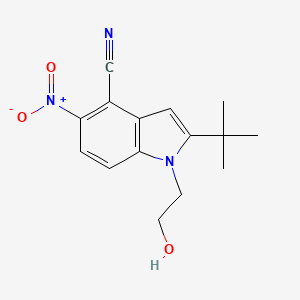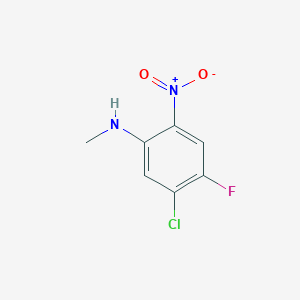
3-ethoxy-4-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H8F3NO It is a derivative of benzonitrile, characterized by the presence of an ethoxy group at the 3-position and a trifluoromethyl group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of ortho-fluoro benzotrifluoride to produce 3-trifluoromethyl-4-fluoroaniline. This intermediate undergoes bromination followed by a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, a substitution reaction with a cyano group replaces the bromine to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of phase transfer catalysts and recycling of solvents and catalysts can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and trifluoromethyl groups can be substituted under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles under conditions such as elevated temperatures and the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-ethoxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biomolecules.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The ethoxy and trifluoromethyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the ethoxy group.
3-Fluoro-4-trifluoromethylbenzonitrile: Contains a fluorine atom instead of an ethoxy group.
4-Methoxybenzonitrile: Has a methoxy group instead of a trifluoromethyl group.
Uniqueness
3-ethoxy-4-(trifluoromethyl)benzonitrile is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
3-ethoxy-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H8F3NO/c1-2-15-9-5-7(6-14)3-4-8(9)10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
PMUCYIJJRDLMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)oxy]-2,5-dimethylaniline](/img/structure/B8433286.png)

![6-Benzyl-6-azaspiro[3.4]octane-5,8-dione](/img/structure/B8433297.png)
![3-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]propane-1,2-diol](/img/structure/B8433315.png)

![N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]isoxazole-5-carboxamide](/img/structure/B8433337.png)

![6-Bromo-3-chloro-2-hydroxymethylbenzo[b]thiophene](/img/structure/B8433346.png)

